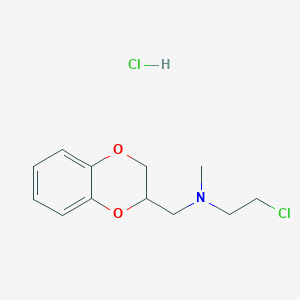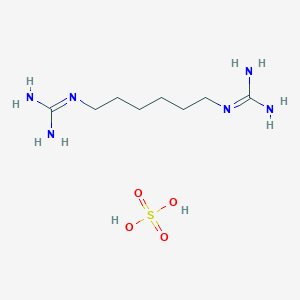![molecular formula C8H4O2S B019949 Benzo[b]thiophene-2,3-dione CAS No. 493-57-2](/img/structure/B19949.png)
Benzo[b]thiophene-2,3-dione
Overview
Description
Benzo[b]thiophene-2,3-dione is an organic compound with the molecular formula C₈H₄O₂S. It is also known by other names such as thioisatin and thianaphthenequinone. This compound is characterized by a fused ring structure consisting of a benzene ring fused to a thiophene ring with two ketone groups at the 2 and 3 positions. It is a light orange to dark red solid and has various applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Benzo[b]thiophene-2,3-dione, also known as Thioisatin , is a versatile compound that interacts with various targets. It has been found to interact with electron-rich and electron-deficient alkenes . It has also been suggested to interact with the STING protein, specifically the Ser162 and Thr263 residues .
Mode of Action
The compound undergoes photoinduced [4 + 2] cycloaddition reactions with alkenes . In these reactions, olefins preferentially add at both carbonyl groups of the compound to give the head-to-head [4 + 2] cycloadducts . This interaction is facilitated by comprehensive molecular orbital calculations at the DFT-B3LYP level .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the [4 + 2] cycloaddition reactions constitute one of the most frequently employed synthetic methods for the construction of highly regio- and enatio-selective six-membered and polycyclic ring systems .
Result of Action
The result of the compound’s action is the formation of new compounds through its interactions with its targets. For example, the photoinduced [4 + 2] cycloaddition reactions with alkenes lead to the formation of dioxanes . Additionally, the compound has been used as a synthetic intermediate for the preparation of novel anti-inflammatory agents .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its photoinduced [4 + 2] cycloaddition reactions with alkenes are carried out under a nitrogen atmosphere using a photoreactor . The compound’s interactions with the STING protein may also be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dione can be synthesized through several methods. One common method involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters. This reaction typically requires the presence of a base such as sodium hydride and is carried out under an inert atmosphere . Another method involves the aryne reaction with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzo[b]thiophene-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thioisatin: Similar in structure but lacks the benzene ring.
Thianaphthenequinone: Another name for benzo[b]thiophene-2,3-dione.
Dithieno[3,2-b2′,3′-d]thiophene: A related compound with additional thiophene rings.
Uniqueness: this compound is unique due to its fused ring structure and the presence of two ketone groups. This structure imparts specific chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzothiophene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESOLAAORBNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197760 | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-57-2 | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]thiophene-2,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophene-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Benzo[b]thiophene-2,3-dione?
A1: this compound, commonly referred to as thioisatin, possesses a fused ring system incorporating both benzene and thiophene moieties. While the provided abstracts lack specific spectroscopic data, its structure can be deduced:
Q2: What are the key reactions this compound undergoes?
A2: this compound displays rich reactivity due to its electrophilic C-3 carbonyl group. Some significant reactions include:
- 1,3-Dipolar Cycloadditions: It readily reacts with azomethine ylides, forming spiroheterocycles. This reaction is highly regioselective, influenced by the electronic nature of the dipolarophile. [, ]
- Photochemical Reactions: Upon exposure to UV light, it undergoes [4+2] cycloaddition with alkenes, yielding dioxene derivatives. [, ]
- Reactions with Phosphorous Compounds: Dialkyl phosphites convert it to dialkyl phosphates, while trialkyl phosphites facilitate reductive dimerization to isothioindigo. []
- Grignard Reactions: Reacting with Grignard reagents yields 2,3-dihydroxy-2,3-diaryl(aralkyl)benzo[b]-thiophenes, which can undergo pinacolone rearrangement to form benzo[b]thiophene-2-ones. []
Q3: How does this compound react with nucleophiles?
A: While the provided abstracts don't elaborate on general nucleophilic reactions, they highlight its reactivity with specific nucleophiles like Grignard reagents [] and phosphites. [] Further research on its reactions with other nucleophiles could unveil new synthetic routes to diverse benzothiophene derivatives.
Q4: Can this compound be utilized in synthesizing other heterocycles?
A4: Absolutely! Its versatility as a building block for various heterocycles is evident:
- Spiroheterocycles: Reacting with azomethine ylides derived from compounds like proline or tetrahydroisoquinoline-3-carboxylic acid generates diverse spiro-pyrrolidines and spiro-isoquinolines. []
- 1,2,4-triazine-5,6-diones: Condensation reactions with amidrazones afford 1,2,4-triazine-5,6-dione derivatives. []
- Thiocoumarin Derivatives: Specific reaction conditions with this compound can lead to the formation of thiocoumarin derivatives. []
Q5: Has computational chemistry been employed in studying this compound?
A5: Yes, semiempirical calculations have been used to:
- Investigate Regioselectivity: Molecular orbital calculations helped rationalize the regioselectivity observed in 1,3-dipolar cycloaddition reactions with azomethine ylides. []
- Understand Stereochemistry: Semiempirical studies provided insights into the stereochemical outcome of condensation reactions with various heterocyclic compounds, explaining the exclusive formation of anti-monocondensation products. []
Q6: Are there any studies on the stability and formulation of this compound?
A6: The provided abstracts don't delve into stability or formulation aspects. Investigating its stability under various storage conditions (temperature, humidity, light) and exploring different formulation strategies would be crucial for its potential pharmaceutical applications.
Q7: What are the environmental impacts of this compound?
A7: The provided research doesn't offer insights into its environmental impact. Evaluating its ecotoxicological profile, degradation pathways, and potential for bioaccumulation is vital to ensure its responsible use and minimize any adverse effects on the environment.
Q8: What is the historical context of this compound research?
A: While a detailed historical account is absent, the provided abstracts indicate a longstanding interest in this compound chemistry. Early work explored its reactions with phosphorous compounds and Grignard reagents. [, ] More recent studies focus on its use in synthesizing complex spiroheterocycles and exploring its photochemical reactivity. [, , ] This sustained interest underscores its continued relevance in organic and medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
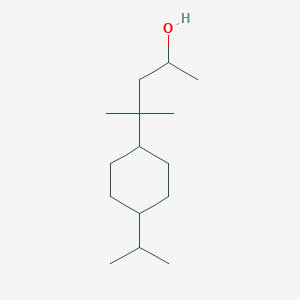
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)

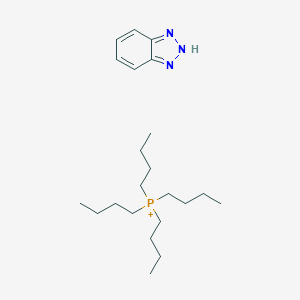
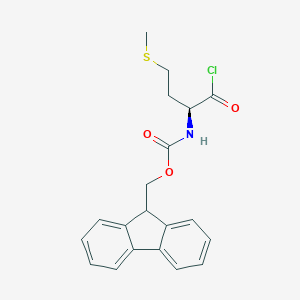
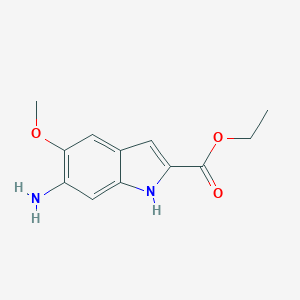
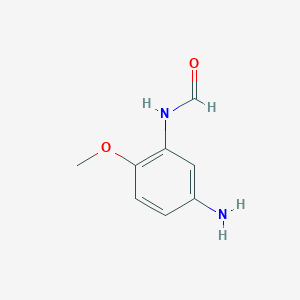
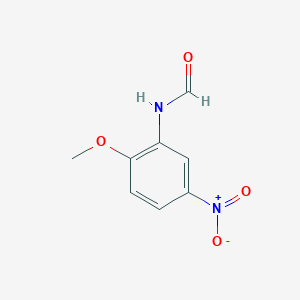

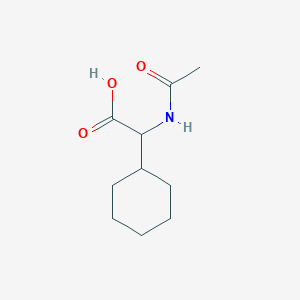
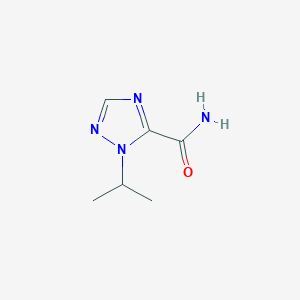
![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
